Home > Products > Screening Compounds P18568 > 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine -

6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Catalog Number: EVT-5495190
CAS Number:
Molecular Formula: C21H21ClN6O
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride

Compound Description: N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, also known as [2-13C]methyl MDL-899, is a novel antihypertensive agent. The compound was synthesized in five steps via 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide

Compound Description: This compound, known as dasatinib (trade name Sprycel, BMS-354825), is a potent pan-Src kinase inhibitor []. It demonstrates nanomolar to subnanomolar potency against Src family kinases in both biochemical and cellular assays []. Dasatinib effectively inhibits proinflammatory cytokine IL-2 ex vivo in mice (ED50 approximately 5 mg/kg) and significantly reduces TNF levels in an acute murine model of inflammation []. Specifically, dasatinib exhibits 90% inhibition in LPS-induced TNFα production when administered orally at 60 mg/kg, 2 hours before LPS administration []. Furthermore, the compound shows oral efficacy in a chronic model of adjuvant arthritis in rats with established disease when given orally at 0.3 and 3 mg/kg twice daily [].

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: These compounds, 34b and its mesylate salt 34c, belong to a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3, 4-dihydro-2(1H)-quinolinone derivatives studied for potential antidepressant activity []. Both compounds demonstrated the ability to reduce sleeping time in halothane-anesthetized mice and the recovery time from cerebral concussion-induced coma in mice at a dose of 30 mg/kg administered orally []. Furthermore, 34b and 34c exhibited binding affinity for sigma receptors, as evidenced by their inhibition of [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat whole brain membranes [].

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist with an affinity constant (Ki) of 1.1 nM []. It exhibits greater than 100-fold selectivity for 5-HT1A receptors and displays silent antagonist properties with a binding constant (KB) of 1.3 nM []. WAY-101405 demonstrates good oral bioavailability and effectively penetrates the brain []. In vivo studies have shown its effectiveness in various rodent models of learning and memory []. For instance, oral administration of WAY-101405 at 1 mg/kg enhances memory retention in a novel object recognition paradigm and reverses the memory deficits caused by scopolamine []. It also reverses scopolamine-induced deficits in a rat contextual fear conditioning model at the same dose []. In the Morris water maze, WAY-101405 (3 mg/kg) significantly improves learning in a challenging paradigm []. Moreover, microdialysis studies in freely moving adult rats reveal that acute administration of WAY-101405 (10 mg/kg) increases extracellular acetylcholine levels in the dorsal hippocampus []. In vivo receptor occupancy studies, utilizing the selective radioligand [3H]WAY-100635 administered intravenously, demonstrate that WAY-101405 occupies 5-HT1A receptors in the rat cortex with an ED50 value of 0.1 mg/kg orally []. These findings suggest its potential as a therapeutic agent for treating cognitive dysfunctions associated with psychiatric and neurological conditions.

[(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

Compound Description: WAY-100635 is a radiolabeled compound used as a positron emission tomography (PET) imaging agent to assess the occupancy of 5-HT1A receptors in the brain []. This compound is structurally similar to WAY-101405, also mentioned in the provided papers as a potent and selective 5-HT1A receptor antagonist.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist known for its ability to alleviate migraine symptoms []. It exhibits high selectivity for CGRP receptors over adrenomedullin (AM) receptors []. CGRP and AM receptors are heterodimers consisting of the calcitonin receptor-like receptor (CL) and receptor activity modifying proteins (RAMPs) [].

Properties

Product Name

6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

IUPAC Name

(2-chlorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H21ClN6O/c1-15-6-7-18(23-14-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-4-2-3-5-17(16)22/h2-9,14H,10-13H2,1H3,(H,23,24,25)

InChI Key

XNHKNKXGYFCIPF-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.